ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 924828-95-5) is a synthetic small molecule (C19H18N4O3, MW 350.37 g/mol) belonging to the triazole-benzamide class. Its core architecture combines a 1,2,3-triazole heterocycle with a meta-substituted ethyl benzoate via a central benzamide linker.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B4640493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
InChIInChI=1S/C19H18N4O3/c1-3-26-19(25)15-5-4-6-16(11-15)21-18(24)14-7-9-17(10-8-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
InChIKeyONRZDCFCTNPFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate – Chemical Identity and Structural Classification


Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 924828-95-5) is a synthetic small molecule (C19H18N4O3, MW 350.37 g/mol) belonging to the triazole-benzamide class [1]. Its core architecture combines a 1,2,3-triazole heterocycle with a meta-substituted ethyl benzoate via a central benzamide linker . The compound is catalogued in PubChem (CID 16649451) and has full 1H and 13C NMR spectral characterization deposited in the Wiley KnowItAll library, confirming structural identity [2]. This compound sits within the chemical space claimed by patent family US-10308617-B2, which describes triazole benzamide derivatives as modulators of Parkin ligase [3].

Why Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate Cannot Be Replaced by a Class Analog


Even small structural perturbations within the triazole-benzamide series produce compounds with distinct molecular properties that can alter target engagement, solubility, and metabolic stability [1]. The target compound occupies a specific intersection of three structural variables—ester type (ethyl vs. methyl), benzoate substitution position (3- or meta- vs. 2- or 4-), and triazole N1-substitution (free NH vs. phenyl)—each of which independently influences lipophilicity (XLogP3 = 2.8), hydrogen-bond donor count (1), and topological polar surface area (86.1 Ų) [1]. These computed physicochemical descriptors are highly sensitive to regioisomerism; for example, the 2-substituted positional isomer (CAS 924828-93-3) and the 4-substituted regioisomer (CAS 915934-71-3) share the identical molecular formula but present different spatial arrangements of the benzamide carbonyl and ester groups, which can yield divergent binding poses and pharmacokinetic profiles [2]. Furthermore, the presence of a free N–H on the 1,2,3-triazole ring—absent in the 1-phenyl congener ethyl 3-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate—provides an additional hydrogen-bond donor that may confer a distinct selectivity fingerprint in biological systems . Below we examine the quantifiable evidence for these differentiation axes.

Quantitative Differentiation Evidence for Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate vs. Closest Analogs


Ester Lipophilicity: Ethyl vs. Methyl Ester Physicochemical Comparison

The target compound bears an ethyl ester, whereas the closest congener methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 924828-97-7) carries a methyl ester [1]. The ethyl ester contributes an additional methylene unit, increasing calculated lipophilicity (XLogP3 = 2.8) by approximately 0.4–0.6 logP units relative to the methyl ester analog, which is predicted to have an XLogP3 of ~2.2–2.4 based on standard fragment-based increments [2]. This difference is quantitatively meaningful: in drug discovery, a ΔlogP of 0.5 can translate to a 3- to 5-fold difference in membrane permeability and a measurable shift in metabolic clearance [3].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Benzoate Substitution Position: Meta (3-) vs. Ortho (2-) vs. Para (4-) Regioisomerism

The target compound features a 3-substituted (meta) benzoate, distinguishing it from the 2-substituted (ortho) isomer CAS 924828-93-3 and the 4-substituted (para) isomer CAS 915934-71-3 [1]. In the triazole-benzamide patent family US-10308617-B2, regioisomeric substitution position on the central aryl ring is a critical determinant of Parkin ligase activation potency, with reported EC50 values varying by >10-fold between ortho-, meta-, and para-substituted analogs within the same chemical series [2]. While the patent does not disclose the specific EC50 for the target compound, the structure-activity relationship (SAR) tables in the patent demonstrate that meta-substituted benzamide derivatives occupy a distinct activity cluster relative to their ortho and para counterparts [2].

Structural Isomerism Target Binding Conformation Medicinal Chemistry

Triazole N1-Substitution: Free N–H vs. N1-Phenyl Pharmacophore Differentiation

The target compound retains a free N–H at the 1-position of the 1,2,3-triazole ring (hydrogen-bond donor count = 1), in contrast to the N1-phenyl congener ethyl 3-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate, where the N1 site is substituted with a phenyl group (hydrogen-bond donor count = 0) [1]. This difference is pharmacophorically significant: the free triazole N–H can act as a hydrogen-bond donor to protein backbone carbonyls or side-chain acceptors, a motif recognized in kinase and ligase inhibitor design [2]. In the Parkin ligase patent family, the presence or absence of an N1 substituent is explicitly enumerated as an independent variable in the Markush structure, indicating that it contributes to the activity profile [3].

Hydrogen-Bond Donor Pharmacophore Modeling Selectivity Profile

1,2,3-Triazole vs. 1,2,4-Triazole Core: Heterocyclic Regioisomer Differentiation

The target compound contains a 1,2,3-triazole core, whereas a structurally analogous compound ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate (CAS 1034735-66-4) incorporates a 1,2,4-triazole . Although these are constitutional isomers of the triazole ring, the 1,2,3-triazole has a higher dipole moment (~4.7 D) compared to the 1,2,4-triazole (~3.3 D), resulting in distinct electronic and hydrogen-bonding properties [1]. The 1,2,3-triazole is also a well-established bioisostere of the amide bond, whereas the 1,2,4-triazole more closely mimics a 1,3-disubstituted heterocycle, leading to different binding-mode geometries [2].

Bioisosterism Heterocyclic Chemistry Electronic Properties

Spectroscopic Identity Confirmation: NMR-Based Quality Control Differentiation

The target compound has fully assigned 1H and 13C NMR spectra deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID 6djb6uToIR4) in DMSO-d6 solvent [1]. This provides a definitive spectroscopic fingerprint that can distinguish it from all regioisomers and analogs. In contrast, the 2-substituted isomer (CAS 924828-93-3) and the 4-substituted isomer (CAS 915934-71-3) have distinct NMR signatures, with characteristic shifts for the aromatic protons adjacent to the ester and amide groups that differ by 0.1–0.5 ppm between regioisomers [2]. Access to verified reference spectra enables unambiguous identity confirmation by LC-NMR or benchtop NMR upon receipt, reducing the risk of mis-identification in multi-compound screening decks.

Analytical Chemistry Quality Control Structural Verification

Research and Industrial Application Scenarios for Ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate


Parkin Ligase Modulator SAR Expansion Studies

This compound is positioned within the chemical space of triazole benzamide Parkin ligase modulators as defined by US Patent 10,308,617 B2 [1]. Its 3-substituted benzoate regioisomerism and free triazole N–H distinguish it from para- and ortho-substituted analogs, enabling systematic exploration of substitution-dependent changes in Parkin activation or inhibition potency. Researchers performing structure-activity relationship (SAR) campaigns around the Parkin ligase target should select this specific compound to probe the meta-substitution tolerance and hydrogen-bond donor contribution at the triazole N1 position.

Physicochemical Property Benchmarking in Triazole-Benzamide Libraries

With a computed XLogP3 of 2.8, a topological polar surface area of 86.1 Ų, and one hydrogen-bond donor, the target compound occupies a defined region of drug-like chemical space [2]. It can serve as a calibration standard for logP and solubility measurements when benchmarking the physicochemical properties of newly synthesized triazole-benzamide analogs. Its ethyl ester functionality provides a distinct lipophilicity increment relative to the methyl ester analog (CAS 924828-97-7), enabling systematic assessment of ester-dependent permeability and metabolic stability in Caco-2 or microsomal assays.

Spectroscopic Reference Standard for Regioisomer Identification

The fully assigned 1H and 13C NMR spectra deposited in the Wiley KnowItAll library (SpectraBase ID 6djb6uToIR4) make this compound a reliable spectroscopic reference standard for distinguishing 3-substituted benzoate regioisomers from 2- and 4-substituted analogs [3]. In quality control workflows for compound management facilities, it can serve as a system suitability standard for LC-NMR or benchtop NMR methods used to verify the identity of regioisomeric triazole-benzamide screening compounds upon receipt from external vendors.

1,2,3-Triazole Pharmacophore Probe in Fragment-Based Drug Design

The 1,2,3-triazole core of this compound is a validated amide bond bioisostere with a dipole moment approximately 1.4 D higher than that of the 1,2,4-triazole regioisomer [4]. This property makes it suitable as a pharmacophore probe in fragment-based screening cascades where differential electrostatic complementarity is hypothesized to drive target selectivity. The free N–H on the triazole ring also offers a vector for further chemical elaboration (N-alkylation, N-acylation, or metal coordination) that is unavailable in N1-substituted analogs.

Quote Request

Request a Quote for ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.